![molecular formula C20H20N2O4 B2952935 1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea CAS No. 1448069-10-0](/img/structure/B2952935.png)
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BDBU, and it is a urea derivative with a unique structure that makes it an interesting molecule for further investigation.
Applications De Recherche Scientifique
Synthesis and Complexation
In synthetic chemistry, compounds containing benzo[d][1,3]dioxol (a core structure within the specified compound) have been explored for their ability to form complexes with metals. For instance, the synthesis of heterocycles involving N-hydroxyamide groups demonstrates their potential to form complexes with iron(III), albeit with stability constants significantly lower than natural ferrioxamine B, highlighting their utility in exploring metal-binding properties and potentially catalyzing new reactions or creating materials with unique magnetic or electronic properties (Ohkanda et al., 1993).
Crystal Structure Analysis
The crystal structure of chlorfluazuron, a benzoylphenylurea insecticide, offers insights into the arrangement of similar urea-based compounds. This research provides foundational knowledge for designing new molecules with specific physical and chemical properties, including how substituent positioning impacts molecular interactions, crucial for developing materials with desired characteristics (Cho et al., 2015).
Antioxidant Activities
Compounds structurally related to the query have been investigated for their antioxidant properties. For example, derivatives synthesized in specific mediums exhibited significant scavenging activity against DPPH radicals, suggesting potential for developing new antioxidants that could be beneficial in materials science for preventing degradation or in medicinal chemistry for therapeutic applications (Abd-Almonuim et al., 2020).
Molecular Devices and Self-assembly
Research into the self-assembly of molecular devices using urea-linked cyclodextrin derivatives highlights the intricate balance between molecular structure and function. These studies lay the groundwork for creating smart materials capable of responding to environmental stimuli, with applications ranging from drug delivery systems to the development of adaptive materials (Lock et al., 2004).
Urokinase Receptor Targeting
In a biomedical context, virtual screening identified compounds including benzo[d][1,3]dioxol motifs as potential inhibitors of the urokinase receptor, which plays a role in tumor metastasis. This demonstrates the broader applicability of such compounds in therapeutic contexts, particularly in targeting specific proteins involved in disease progression (Wang et al., 2011).
Propriétés
IUPAC Name |
1-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-(3,4-dimethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-14-5-6-16(11-15(14)2)22-20(23)21-9-3-4-10-24-17-7-8-18-19(12-17)26-13-25-18/h5-8,11-12H,9-10,13H2,1-2H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMUBEUELJHURR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC#CCOC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

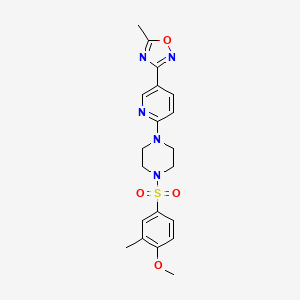
![2-Amino-4-[(Boc-amino)methyl]pyrimidine](/img/structure/B2952855.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2952856.png)
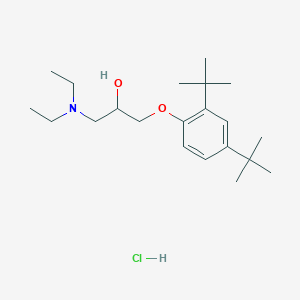

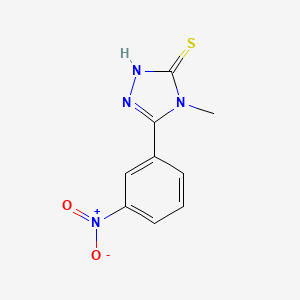
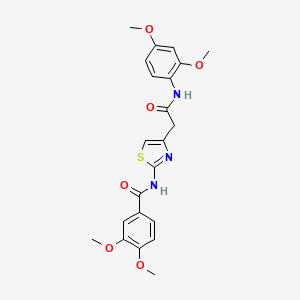
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)
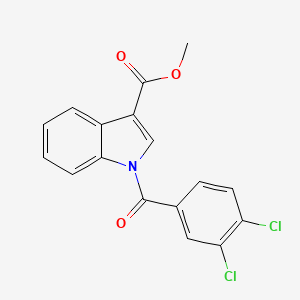

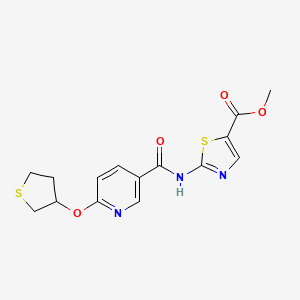

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-hydroxypropyl)hexanamide](/img/structure/B2952875.png)